molecular formula C21H20BF4PS2 B13899882 1,3-Dithiolan-2-yl(triphenyl)phosphonium tetrafluoroborate

1,3-Dithiolan-2-yl(triphenyl)phosphonium tetrafluoroborate

Cat. No.: B13899882
M. Wt: 454.3 g/mol
InChI Key: KAVXNCJAJNJTFY-UHFFFAOYSA-N
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Description

Phosphonium, 1,3-dithiolan-2-yltriphenyl-, tetrafluoroborate(1-) is a chemical compound with the molecular formula C21H20BF4PS2 It is known for its unique structure, which includes a phosphonium ion bonded to a 1,3-dithiolan-2-yl group and three phenyl groups, with a tetrafluoroborate anion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphonium, 1,3-dithiolan-2-yltriphenyl-, tetrafluoroborate(1-) typically involves the reaction of triphenylphosphine with 1,3-dithiolane in the presence of a suitable acid, followed by the addition of tetrafluoroboric acid to form the tetrafluoroborate salt. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Phosphonium, 1,3-dithiolan-2-yltriphenyl-, tetrafluoroborate(1-) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiolan ring to a thiol or disulfide.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or disulfides.

Scientific Research Applications

Phosphonium, 1,3-dithiolan-2-yltriphenyl-, tetrafluoroborate(1-) has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with thiol-containing biomolecules.

    Medicine: Research is ongoing into its potential use as a drug delivery agent, leveraging its ability to form stable complexes with various drugs.

    Industry: It is used in the production of specialty chemicals and materials, including catalysts and polymers.

Mechanism of Action

The mechanism by which Phosphonium, 1,3-dithiolan-2-yltriphenyl-, tetrafluoroborate(1-) exerts its effects involves the interaction of the phosphonium ion with various molecular targets. The dithiolan ring can form stable complexes with metal ions, while the phenyl groups provide hydrophobic interactions. These properties enable the compound to participate in a range of chemical and biological processes, including catalysis and molecular recognition.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A common reagent in organic synthesis, known for its use in the Wittig reaction.

    1,3-Dithiolane: A sulfur-containing heterocycle used in the protection of carbonyl compounds.

    Tetrafluoroborate Salts: Commonly used as counterions in various chemical reactions.

Uniqueness

Phosphonium, 1,3-dithiolan-2-yltriphenyl-, tetrafluoroborate(1-) is unique due to its combination of a phosphonium ion with a dithiolan ring and phenyl groups. This structure imparts distinct reactivity and stability, making it valuable in both research and industrial applications.

Properties

Molecular Formula

C21H20BF4PS2

Molecular Weight

454.3 g/mol

IUPAC Name

1,3-dithiolan-2-yl(triphenyl)phosphanium;tetrafluoroborate

InChI

InChI=1S/C21H20PS2.BF4/c1-4-10-18(11-5-1)22(21-23-16-17-24-21,19-12-6-2-7-13-19)20-14-8-3-9-15-20;2-1(3,4)5/h1-15,21H,16-17H2;/q+1;-1

InChI Key

KAVXNCJAJNJTFY-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.C1CSC(S1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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